molecular formula C21H17N5O2 B12836254 1-(2-Methoxy-phenyl)-3-(2-pyridin-2-yl-quinazolin-4-yl)-urea

1-(2-Methoxy-phenyl)-3-(2-pyridin-2-yl-quinazolin-4-yl)-urea

Cat. No.: B12836254
M. Wt: 371.4 g/mol
InChI Key: GCKZXLFIXXZGHV-UHFFFAOYSA-N
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Description

1-(2-Methoxy-phenyl)-3-(2-pyridin-2-yl-quinazolin-4-yl)-urea is a complex organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxy-phenyl)-3-(2-pyridin-2-yl-quinazolin-4-yl)-urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Pyridine Ring: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridine moiety to the quinazoline core.

    Introduction of the Methoxy-phenyl Group: This can be done through a nucleophilic substitution reaction.

    Formation of the Urea Linkage: The final step involves the reaction of an isocyanate with an amine to form the urea linkage.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to enhance yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxy-phenyl)-3-(2-pyridin-2-yl-quinazolin-4-yl)-urea can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This can be used to remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce dihydroquinazolines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic agent for diseases such as cancer or infectious diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-phenyl)-3-(2-pyridin-2-yl-quinazolin-4-yl)-urea involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxy-phenyl)-3-(2-pyridin-2-yl-quinazolin-4-yl)-thiourea: Similar structure but with a thiourea linkage.

    1-(2-Methoxy-phenyl)-3-(2-pyridin-2-yl-quinazolin-4-yl)-carbamate: Similar structure but with a carbamate linkage.

Uniqueness

1-(2-Methoxy-phenyl)-3-(2-pyridin-2-yl-quinazolin-4-yl)-urea is unique due to its specific combination of functional groups, which can confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C21H17N5O2

Molecular Weight

371.4 g/mol

IUPAC Name

1-(2-methoxyphenyl)-3-(2-pyridin-2-ylquinazolin-4-yl)urea

InChI

InChI=1S/C21H17N5O2/c1-28-18-12-5-4-10-16(18)24-21(27)26-19-14-8-2-3-9-15(14)23-20(25-19)17-11-6-7-13-22-17/h2-13H,1H3,(H2,23,24,25,26,27)

InChI Key

GCKZXLFIXXZGHV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=N4

Origin of Product

United States

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